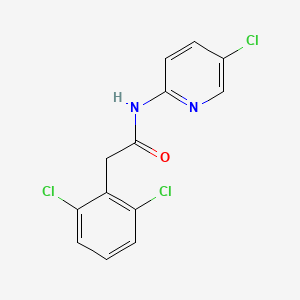
N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a chloropyridine ring and a dichlorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide typically involves the reaction of 5-chloropyridine-2-amine with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide
- N-(5-chloropyridin-2-yl)-2-(3,5-dichlorophenyl)acetamide
- N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenyl)acetamide
Uniqueness
N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the pyridine and phenyl rings
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-4-5-12(17-7-8)18-13(19)6-9-10(15)2-1-3-11(9)16/h1-5,7H,6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBURAYADUYEQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol](/img/structure/B6034264.png)
![N-(2-chlorobenzyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034267.png)
![1-[3-[(3-Anilinopiperidin-1-yl)methyl]phenyl]ethanone](/img/structure/B6034270.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methoxy-3-methylbenzamide](/img/structure/B6034276.png)
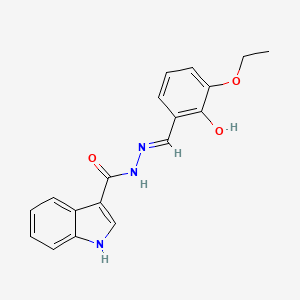
![1-Benzyl-2-(2-methoxyethylsulfonyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole](/img/structure/B6034293.png)
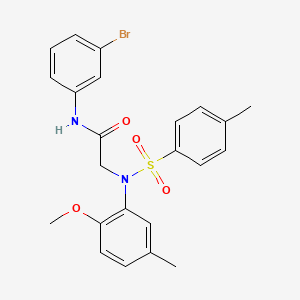
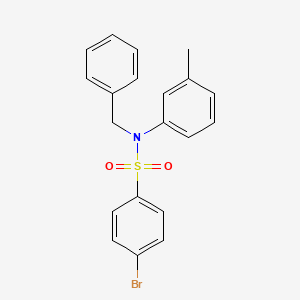
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide](/img/structure/B6034313.png)
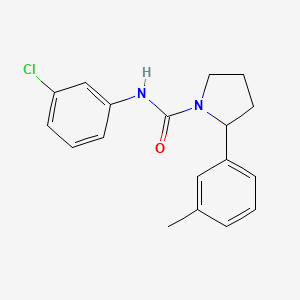
![1-[1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-4-piperidinyl]-1-propanol](/img/structure/B6034330.png)
![3-[1-(cyclohexylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6034336.png)
![2-[(3-bromobenzyl)thio]-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B6034351.png)
![3-(1-{1-[1-(4-fluorophenyl)-3-pyrrolidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-propanol trifluoroacetate (salt)](/img/structure/B6034360.png)
